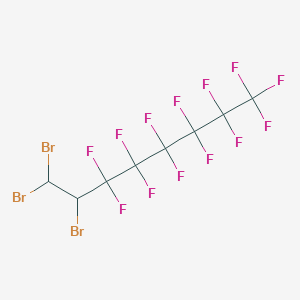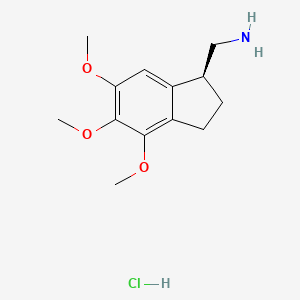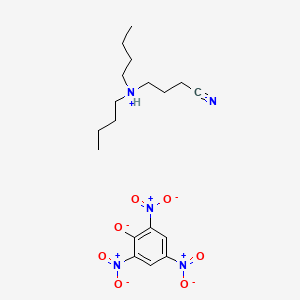![molecular formula C14H9F3N2O3S B13768632 N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide CAS No. 7641-28-3](/img/structure/B13768632.png)
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]-: is a chemical compound with the molecular formula C14H9F3N2O3S and a molecular weight of 342.2931 g/mol . It is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a thioether linkage. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenyl thiol with a suitable formamide derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced thioether compounds.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to introduce nitro and trifluoromethyl groups into aromatic compounds.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- FORMAMIDE,N-[2-[[2-NITRO-4-(METHYL)PHENYL]THIO]PHENYL]-
- FORMAMIDE,N-[2-[[2-NITRO-4-(CHLORO)PHENYL]THIO]PHENYL]-
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in FORMAMIDE,N-[2-[[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]THIO]PHENYL]- imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
7641-28-3 |
|---|---|
Formule moléculaire |
C14H9F3N2O3S |
Poids moléculaire |
342.29 g/mol |
Nom IUPAC |
N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide |
InChI |
InChI=1S/C14H9F3N2O3S/c15-14(16,17)9-5-6-13(11(7-9)19(21)22)23-12-4-2-1-3-10(12)18-8-20/h1-8H,(H,18,20) |
Clé InChI |
DMDNYHZFFSFNAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)


![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)


